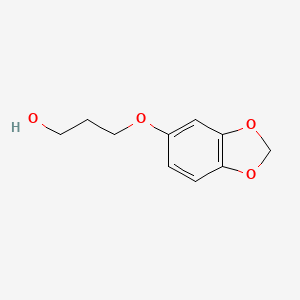

3-(1,3-Benzodioxol-5-yloxy)-1-propanol

Description

Contextualization within Organic Chemistry and Chemical Biology Research

In the fields of organic chemistry and chemical biology, the strategic combination of distinct functional groups is a cornerstone of molecular design. The structure of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol serves as a pertinent example, integrating a biologically relevant heterocyclic scaffold with a flexible, functionalized aliphatic chain. This design allows for systematic exploration of structure-activity relationships and the development of new synthetic methodologies.

The 1,3-benzodioxole (B145889), or methylenedioxyphenyl, group is a heterocyclic compound where a benzene (B151609) ring is fused to a five-membered dioxole ring. chemicalbook.com This arrangement results in a planar, aromatic system with distinct electronic properties. chemicalbook.comontosight.ai The two oxygen atoms in the dioxole ring act as electron-donating groups, increasing the electron density of the attached benzene ring. chemicalbook.com This heightened electron density facilitates electrophilic substitution reactions and contributes to the stability and reactivity of the molecule. chemicalbook.comontosight.ai

The benzodioxole moiety is a key structural feature in numerous naturally occurring and synthetic compounds. wikipedia.orgontosight.ai Its presence is often associated with significant biological activity, including the ability to interact with metabolic enzymes such as cytochrome P-450. chemicalbook.com This interaction is a critical aspect of its historical use as an insecticide synergist and its modern investigation in medicinal chemistry. chemicalbook.comacs.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆O₂ | chemicalbook.comwikipedia.org |

| Molar Mass | 122.123 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 1.064 g/cm³ | wikipedia.org |

| Boiling Point | 172–173 °C | wikipedia.org |

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). wikipedia.orgbritannica.com The ether linkage in 3-(1,3-Benzodioxol-5-yloxy)-1-propanol connects the benzodioxole ring to a three-carbon propanol (B110389) chain. Ether linkages are prevalent in biochemistry, notably in carbohydrates and lignin. wikipedia.org

Structurally, ethers are similar to alcohols and water but generally have lower boiling points and are less soluble in water than alcohols of comparable molecular weight because they cannot engage in hydrogen bonding with themselves. britannica.com However, the oxygen atom's nonbonding electron pairs allow ethers to act as hydrogen bond acceptors with molecules containing O-H or N-H bonds, making them effective solvents. britannica.com

The propanol terminal of the side chain provides a primary alcohol functional group (-OH). This hydroxyl group introduces polarity and a site for further chemical modification, such as esterification, oxidation, or conversion to other functional groups. The synthesis of such ether linkages is often achieved through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. britannica.com The presence of both the ether linkage and the terminal alcohol group makes these structures versatile intermediates in multi-step organic synthesis. beilstein-journals.org

Historical Perspectives on Research Involving Benzodioxole-Containing Compounds

The scientific investigation of benzodioxole-containing compounds has a rich history, originating from observations in the field of agricultural chemistry. Researchers discovered that sesame oil, which contains benzodioxole derivatives, could significantly enhance the efficacy of the insecticide pyrethrum. chemicalbook.com This synergistic effect was traced to the ability of methylenedioxyphenyl compounds to inhibit microsomal mixed-function oxidases in insects, particularly cytochrome P-450 enzymes. chemicalbook.com

This initial discovery spurred decades of research into the mechanism of this inhibition and the structure-activity relationships of various benzodioxole derivatives. chemicalbook.comacs.org The focus gradually expanded from insecticides to mammalian enzyme interactions, laying the groundwork for the application of these compounds in pharmacology and toxicology. acs.org In medicinal chemistry, the benzodioxole ring became recognized as a valuable scaffold, or "pharmacophore," for designing new therapeutic agents due to its favorable metabolic profile and ability to modulate enzyme activity. ontosight.aienamine.net

Academic Significance and Potential Utility in Advanced Chemical Transformations

The academic significance of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol and related structures lies in their potential as versatile building blocks for creating more complex molecules. The benzodioxole moiety is found in numerous bioactive compounds, and derivatives have been investigated for a wide range of potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. chemicalbook.comontosight.aiontosight.aiontosight.ai

The utility of this compound in advanced chemical transformations is twofold. First, the benzodioxole ring can participate in various substitution and coupling reactions to build molecular complexity. Second, the terminal hydroxyl group of the propanol chain serves as a handle for further functionalization. This bifunctional nature allows chemists to use the molecule as a scaffold, systematically modifying either the aromatic core or the aliphatic side chain to fine-tune its properties. For instance, fluorinated analogues of benzodioxole have been developed to improve drug-target interactions and metabolic stability in modern pharmaceuticals like Lumacaftor and Tezacaftor. enamine.net

Scope and Objectives of Scholarly Investigations on 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

Given the limited specific research on 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, scholarly investigations would logically be directed toward several fundamental objectives. The primary goal would be to establish efficient and scalable synthetic routes to the compound, likely adapting established ether synthesis protocols.

Subsequent objectives would include:

Full Physicochemical Characterization: Thoroughly documenting its structural and electronic properties using modern spectroscopic and analytical techniques.

Exploration of Reactivity: Investigating the chemical reactivity of both the benzodioxole ring and the terminal alcohol, thereby mapping its potential for use in further synthetic transformations.

Biological Screening: Conducting in vitro assays to screen the compound for biological activity. Based on the known properties of related benzodioxole derivatives, such studies might focus on enzyme inhibition (e.g., cytochrome P-450), antimicrobial effects, or antioxidant capacity. chemicalbook.comontosight.aiontosight.ai

Analogue Synthesis: Using the compound as a starting point for the synthesis of a library of related molecules to explore structure-activity relationships, which is a key step in early-stage drug discovery. enamine.netontosight.ai

These investigations would collectively aim to define the chemical utility and potential biological relevance of this specific molecular structure, contributing to the broader understanding of benzodioxole chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-4-1-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6,11H,1,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETIXCLFDUOEGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247228-25-7 | |

| Record name | 3-(1,3-dioxaindan-5-yloxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 1,3 Benzodioxol 5 Yloxy 1 Propanol

Exploration of Diverse Synthetic Routes and Strategies

The construction of the ether linkage is the central challenge in synthesizing 3-(1,3-Benzodioxol-5-yloxy)-1-propanol. The most common approach is a variation of the Williamson ether synthesis, which can be optimized through both multi-step and one-pot procedures.

A conventional and reliable method for synthesizing the target compound is through a two-step sequence starting from sesamol (B190485) (1,3-benzodioxol-5-ol) and a suitable three-carbon building block, such as 3-chloro-1-propanol (B141029).

Step 1: Formation of the Alkoxide The synthesis begins with the deprotonation of the phenolic hydroxyl group of sesamol using a strong base to form a more nucleophilic phenoxide anion. Common bases for this step include sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being effective at solvating the cation and promoting the reaction.

Step 2: Nucleophilic Substitution The resulting sodium sesamolate is then reacted with 3-chloro-1-propanol. The phenoxide oxygen acts as a nucleophile, displacing the chloride ion in an SN2 reaction to form the desired ether linkage.

Optimization of this pathway involves several factors. The reaction temperature is typically kept moderate to avoid side reactions. The purity of reactants and the exclusion of water are important, especially when using highly reactive bases like sodium hydride. Post-reaction workup and purification, often involving column chromatography, are necessary to isolate the final product. syrris.jp The entire process can be conceptualized as a convergent synthesis where different fragments are prepared and then combined. syrris.jp

Table 1: Representative Conditions for Multi-step Williamson Ether Synthesis

| Parameter | Condition | Purpose / Rationale |

|---|---|---|

| Starting Materials | Sesamol, 3-Chloro-1-propanol | Readily available precursors for the two key structural components. |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for efficient phenoxide formation. |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent that enhances the rate of SN2 reactions. |

| Temperature | Room Temp. to 60 °C | Balances reaction rate with minimizing potential side-product formation. |

| Purification | Column Chromatography | Standard lab technique to separate the pure product from unreacted starting materials and byproducts. |

To improve efficiency and reduce waste, the multi-step pathway can be consolidated into a one-pot reaction. rsc.org In this approach, sesamol, a base (e.g., potassium carbonate), and 3-chloro-1-propanol are all combined in a single reaction vessel. This method avoids the need to isolate the intermediate phenoxide, saving time, reducing solvent usage, and minimizing material loss during transfers. One-flow systems, an advanced form of continuous processing, represent the pinnacle of this efficiency, allowing for the synthesis of complex molecules without intermediate purification steps, leading to faster and more environmentally benign processes. scispace.comresearchgate.net Such systems offer enhanced safety and reproducibility due to precise control over reaction conditions. scispace.com

The efficiency of a one-pot synthesis is often enhanced by the use of a phase-transfer catalyst, which facilitates the reaction between reactants present in different phases (e.g., a solid base and a dissolved organic substrate).

Catalytic Approaches in the Formation of the Compound

Catalysis offers a powerful tool for improving the synthesis of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol by providing alternative reaction pathways with lower activation energies, increasing reaction rates, and enhancing selectivity. youtube.com

Homogeneous Catalysis: In the context of the propanol (B110389) chain, the CO insertion mechanism is a well-understood homogeneous catalytic process for building carbon chains and can be relevant for the synthesis of precursors. mdpi.com For the etherification step, while not always necessary, soluble transition metal catalysts could be explored for specific activation modes.

Heterogeneous Catalysis: This approach is particularly relevant and advantageous. acs.org Heterogeneous catalysts are in a different phase from the reactants, simplifying their removal from the reaction mixture—often by simple filtration. youtube.com For the Williamson ether synthesis, a key heterogeneous catalytic method is Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the phenoxide anion from the solid or aqueous phase (where it is generated with a base like NaOH) into the organic phase to react with the alkyl halide. This method allows the use of cheaper, safer bases and avoids the need for strictly anhydrous solvents.

Regarding the propanol chain, the synthesis of precursors like 1,3-propanediol (B51772) from glycerol (B35011) (a byproduct of biodiesel production) is a well-established example of heterogeneous catalysis, often using metal-supported catalysts. rsc.org

Table 2: Comparison of Catalytic Etherification Methods

| Catalytic Method | Catalyst Example | Phase | Advantages |

|---|---|---|---|

| Homogeneous | Transition Metal Complexes | Same as reactants | High activity and selectivity under mild conditions. acs.org |

| Heterogeneous | Zeolites, Metal Oxides | Different from reactants | Easy separation and recycling, enhanced stability. youtube.comacs.org |

| Phase-Transfer | Tetrabutylammonium Bromide | Often solid, acts at interface | Mild conditions, use of inexpensive bases (NaOH, K₂CO₃), no need for anhydrous solvents. |

While the target molecule, 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, is achiral, related chiral structures are of significant interest in medicinal chemistry. Organocatalysis and biocatalysis are the premier methods for achieving stereoselectivity. scispace.com

Organocatalysis: This field uses small organic molecules to catalyze reactions. For a stereoselective synthesis, one could envision the asymmetric reduction of a precursor ketone, such as 1-(1,3-benzodioxol-5-yloxy)propan-2-one. Chiral organocatalysts, often based on proline or thiourea (B124793) derivatives, can facilitate the transfer of a hydride from a reducing agent (e.g., a Hantzsch ester) to the ketone, yielding one enantiomer of the corresponding secondary alcohol in excess. Organocatalysts are advantageous as they are generally non-toxic, stable, and environmentally friendly. scispace.com

Biocatalysis: This method uses enzymes or whole microbial cells to perform chemical transformations. nih.gov Biocatalysis is renowned for its exceptional stereoselectivity, often yielding products with very high enantiomeric excess (>99%). nih.gov For instance, a ketone precursor could be stereoselectively reduced using a ketoreductase enzyme or a whole-cell system like Lactobacillus paracasei, which has been shown to be highly effective in reducing ketones with a piperonyl ring to the corresponding chiral alcohol. nih.gov This approach is conducted in mild, aqueous conditions and represents a highly green synthetic route. nih.govnih.gov

Principles of Green Chemistry in Compound Synthesis

The principles of green chemistry provide a framework for designing more environmentally benign synthetic processes. youtube.com Several of these principles can be applied to the synthesis of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol.

Use of Renewable Feedstocks: A key precursor to the propanol sidechain is 1,3-propanediol. Industrially, this can be produced from renewable glycerol, a co-product of biodiesel manufacturing, via catalytic processes. rsc.org This is a significant improvement over petroleum-based routes.

Catalysis: As discussed, the use of catalytic methods (heterogeneous, organo-, and biocatalysis) is superior to stoichiometric reagents. Catalysts reduce waste because they are used in small amounts and can often be recycled. acs.orgnih.gov

Atom Economy: One-pot and flow syntheses maximize atom economy by minimizing intermediate workup and purification steps, which reduces waste generation. scispace.comnih.gov

Safer Solvents and Auxiliaries: Green chemistry encourages the replacement of hazardous solvents like DMF with safer alternatives. For the etherification, greener solvents like ethanol (B145695) or the use of water with a phase-transfer catalyst could be explored.

Energy Efficiency: Biocatalytic reactions and many organocatalytic processes can be run at ambient temperature and pressure, significantly reducing the energy requirements of the synthesis compared to traditional methods that require heating. scispace.comnih.gov

By integrating these principles, the synthesis of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol can be made more efficient, safer, and more sustainable.

Development of Environmentally Benign Reaction Media and Solvents

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. Traditional syntheses of aryl ethers often employ toxic and hazardous solvents such as dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), chlorinated hydrocarbons (e.g., dichloromethane), and various petroleum-based ethers. researchgate.netwhiterose.ac.uk Research has focused on identifying and implementing greener alternatives that reduce environmental, health, and safety (EHS) risks.

Promising green solvents include bio-derived ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). researchgate.netmerckmillipore.com These solvents offer significant advantages over traditional ethers like THF and diethyl ether, including higher boiling points, lower peroxide formation, and reduced water solubility, which simplifies workup and recovery. researchgate.netmerckmillipore.com Other sustainable options include esters like ethyl lactate (B86563) and carbonates such as propylene (B89431) carbonate, which are biodegradable and have lower toxicity profiles. whiterose.ac.ukmerckmillipore.com For specific applications, water itself can be a highly effective medium for aryl ether synthesis, particularly in metal-free arylation reactions using diaryliodonium salts, which can proceed under mild conditions. organic-chemistry.org The use of glycerol as a recyclable and biodegradable promoting medium has also been demonstrated for the synthesis of aryloxy propanolamines, sometimes eliminating the need for additional catalysts or bases. dntb.gov.ua

Below is a comparative table of conventional and green solvents relevant to aryl ether synthesis.

Interactive Table: Comparison of Conventional and Green Solvents

| Solvent | Type | Key Issues | Greener Alternative(s) | Benefits of Alternative(s) |

|---|---|---|---|---|

| Dichloromethane (DCM) | Chlorinated | Carcinogen suspect, high volatility | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower water solubility, more stable |

| Toluene | Aromatic | Organ damage, suspected teratogen | Volatile Methyl Siloxanes (VMS) | Higher flash point, lower volatility |

| Diethyl Ether | Ether | High peroxide formation, low flash point | Cyclopentyl Methyl Ether (CPME) | Low peroxide formation, high boiling point, stable |

| Dimethylformamide (DMF) | Dipolar Aprotic | Reproductive toxicity | Propylene Carbonate | Lower vapor pressure, higher flash point |

| Hexane | Hydrocarbon | Neurotoxic | Heptane | Less toxic than other similar solvents |

Atom Economy and Waste Minimization Strategies in Synthetic Design

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. numberanalytics.com Syntheses with high atom economy minimize waste, reduce the need for raw materials, and are often more cost-effective. numberanalytics.com

Strategies to improve atom economy in the synthesis of compounds like 3-(1,3-Benzodioxol-5-yloxy)-1-propanol focus on designing reaction pathways that maximize efficiency. numberanalytics.com Key approaches include:

Catalytic Reactions : Utilizing catalysts allows for reactions to proceed with high selectivity under milder conditions, generating less waste compared to stoichiometric reagents. numberanalytics.com For instance, catalytic hydrogenation is a highly atom-economical method for reductions. jocpr.com Similarly, palladium-catalyzed cross-coupling reactions are instrumental in forming C-C and C-O bonds efficiently. numberanalytics.com

Addition and Cycloaddition Reactions : Reactions like the Diels-Alder cycloaddition are inherently atom-economical as all atoms from the starting materials are typically present in the product. jocpr.comnih.gov Designing a synthesis to include such steps can dramatically reduce byproduct formation. nih.gov

Avoiding Protecting Groups : Protecting groups add steps to a synthesis (protection and deprotection) and generate significant waste. Developing synthetic routes that avoid their use is a powerful strategy for improving both step and atom economy. nih.gov

Metal-Free Synthesis : Developing synthetic routes that avoid heavy or toxic metals can simplify waste streams and reduce environmental impact. organic-chemistry.org For aryl ether synthesis, methods using diaryliodonium salts in water provide a metal-free alternative to traditional copper- or palladium-catalyzed couplings. organic-chemistry.org

A comparison of a traditional Williamson ether synthesis (often lower atom economy due to base and potential side reactions) with a more modern, catalytic approach illustrates the potential for waste reduction. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Utilizing Renewable Feedstocks for Precursor Synthesis

The synthesis of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol relies on two key precursors: the sesamol (1,3-benzodioxol-5-ol) moiety and a three-carbon propanol chain. Traditionally, these precursors are derived from petrochemical sources. However, a sustainable approach involves synthesizing them from renewable biomass. bohrium.com

Biomass is a rich source of functionalized molecules that can be converted into valuable chemical building blocks, often requiring fewer synthetic steps than starting from simple alkanes. semanticscholar.org

Sesamol Precursors : The benzodioxole ring system can potentially be derived from lignin, a complex aromatic biopolymer found in wood and agricultural waste. researchgate.netmdpi.com Lignin is a source of phenolic compounds, such as p-coumaryl, coniferyl, and sinapyl alcohols, which can be chemically transformed into the necessary catechol-type structures for forming the methylenedioxy bridge. mdpi.com

Propanol Precursors : The 1,3-propanediol backbone is readily produced from the microbial fermentation of glycerol, a major byproduct of biodiesel production. nih.govnih.gov This biotechnological route is environmentally friendly and utilizes a waste stream from another industrial process. nih.gov Alternatively, precursors like allyl alcohol can be used to generate the propanol chain. prepchem.comgoogle.com

The use of biomass not only reduces reliance on fossil fuels but also aligns with green chemistry principles by utilizing renewable resources and often involving less hazardous chemical transformations. rsc.org

Table: Potential Renewable Feedstocks for Precursors

| Precursor | Potential Renewable Source | Key Biomass Component | Relevant Conversion Process |

|---|---|---|---|

| 1,3-Benzodioxole (B145889) moiety | Lignocellulosic Biomass | Lignin (aromatic polymers) | Catalytic depolymerization & functionalization |

| 1-Propanol moiety | Biodiesel Waste | Glycerol | Microbial Fermentation to 1,3-propanediol |

Asymmetric Synthesis and Enantioselective Control of Related Chiral Analogs

Many biologically active molecules are chiral, with one enantiomer providing the desired therapeutic effect while the other may be inactive or cause adverse effects. mdpi.com Therefore, the ability to selectively synthesize a single enantiomer (enantioselective synthesis) is crucial in medicinal chemistry. For analogs of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, which may possess a chiral center at the 2-position of the propanol chain (if substituted), controlling stereochemistry is paramount.

Achieving high enantiomeric purity (a high enantiomeric excess, or ee) is a primary goal of asymmetric synthesis. mdpi.com Several powerful strategies exist:

Chiral Catalysis : This is one of the most efficient methods, where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer. nih.gov For example, asymmetric transfer hydrogenation using chiral ruthenium catalysts can reduce prochiral ketones to chiral alcohols with high yield and excellent enantioselectivity. researchgate.net Vanadyl complexes have also been used as catalysts in asymmetric cross-coupling reactions. nih.gov

Enzymatic Reactions (Biocatalysis) : Enzymes are highly selective natural catalysts. Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols or esters. mdpi.com In a kinetic resolution, the enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. mdpi.comresearchgate.net This method has been successfully applied to produce enantioenriched aryloxy-propan-2-ols. mdpi.com

Chiral Pool Synthesis : This approach utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. mdpi.com For instance, (S)-isopropylideneglycerol, derived from glycerol, can be used as a chiral synthon to produce enantiomerically pure compounds. researchgate.net

Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed.

When a molecule contains two or more chiral centers, diastereomers can be formed. Unlike enantiomers, diastereomers have different physical properties (e.g., boiling point, solubility), which allows for their separation using standard laboratory techniques. stackexchange.com

Diastereoselective Synthesis : This involves creating a new chiral center in a molecule that already contains one, with a preference for one diastereomer over the others. The existing stereocenter influences the stereochemical outcome of the reaction.

Isomer Separation : Once a mixture of diastereomers is formed, separation is necessary. Common techniques include:

Chromatography : Column chromatography is a standard method for separating diastereomers due to their different polarities and interactions with the stationary phase. stackexchange.com High-performance liquid chromatography (HPLC) can provide excellent separation for closely related isomers. stackexchange.com

Crystallization : Diastereomers often have different solubilities, allowing for separation by fractional crystallization. gavinpublishers.com Sometimes, diastereomeric salts are formed by reacting a racemic mixture with a chiral resolving agent (like tartaric acid derivatives), and these salts are then separated by crystallization. gavinpublishers.comnih.gov The desired enantiomer is then recovered from the separated salt. gavinpublishers.com

Capillary Electrophoresis : This technique can be used to separate diastereomeric derivatives, sometimes enhanced by using polymeric additives in the buffer solution. nih.gov

Process Scale-Up and Industrial Synthetic Considerations

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges that go beyond chemical yield. wikipedia.orggoogle.com Key considerations for the large-scale synthesis of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol include:

Cost and Availability of Raw Materials : The economic viability of the process is paramount. Starting materials must be inexpensive and readily available in large quantities.

Process Safety and Robustness : The reaction must be safe to operate on a large scale. This involves managing heat generation (exotherms), pressure, and the handling of any hazardous reagents. The process must also be robust, meaning it consistently produces the desired product within specifications despite minor variations in reaction conditions.

Efficiency and Throughput : Industrial processes are optimized for high throughput. This can involve using flow chemistry instead of batch processing, which can offer better control over reaction parameters and improved safety.

Workup and Purification : Purification must be efficient and scalable. Methods like distillation and crystallization are preferred over chromatography, which is often expensive and difficult to scale up.

Regulatory Compliance and Waste Management : The process must comply with environmental regulations. This includes minimizing waste, treating effluent, and recovering and recycling solvents where possible. The Williamson ether synthesis, while a classic method, has been adapted for industrial-scale production with yields often reaching 50-95% in laboratory settings and near-quantitative conversion in industrial applications. wikipedia.org Modifications, such as using phase-transfer catalysts, can improve reaction efficiency and facilitate the separation of products. wikipedia.org

Chemical Reactivity and Mechanistic Studies of 3 1,3 Benzodioxol 5 Yloxy 1 Propanol

Elucidation of Reaction Pathways and Identification of Key Intermediates

The reaction pathways available to 3-(1,3-Benzodioxol-5-yloxy)-1-propanol are dictated by the reactivity of its primary hydroxyl group and the aryl ether linkage. The synthesis of related compounds, such as propranolol (B1214883) analogues, often proceeds through key intermediates formed by activating the hydroxyl group or by reactions involving the aromatic moiety. semanticscholar.org

A primary pathway involves the transformation of the terminal alcohol. For instance, esterification can occur through the reaction of the hydroxyl group with an activated carboxylic acid derivative, such as an acyl chloride. semanticscholar.org The mechanism typically involves nucleophilic attack by the alcohol's oxygen on the electrophilic carbonyl carbon, followed by the elimination of a leaving group. semanticscholar.org Another significant pathway is the cleavage of the ether bond, which is generally stable but can be broken under stringent conditions using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). nih.govwikipedia.orgmasterorganicchemistry.com The mechanism of this cleavage depends on the structure of the ether, potentially following SN1 or SN2 pathways after protonation of the ether oxygen. wikipedia.orgmasterorganicchemistry.com

The chemical character of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol allows it to participate in both nucleophilic and electrophilic reactions.

Nucleophilic Profile: The primary hydroxyl group imparts nucleophilic character to the molecule. The lone pairs on the oxygen atom can attack electrophilic centers. A prime example is the Williamson ether synthesis, where the alcohol is first deprotonated by a strong base to form a more potent nucleophile, the corresponding alkoxide, which can then react with an alkyl halide. Esterification is another key reaction where the alcohol acts as a nucleophile. semanticscholar.org

Electrophilic Profile: The benzodioxole ring is susceptible to electrophilic aromatic substitution (EAS). The ether oxygen acts as an activating group, directing incoming electrophiles to the ortho and para positions relative to the ether linkage. However, the fused dioxole ring also influences the regioselectivity. While the molecule itself can be an electrophile under certain conditions (e.g., after protonation of the hydroxyl group to form a good leaving group, H₂O), its primary role in this context is reacting with external electrophiles. Conversely, nucleophilic aromatic substitution (NAS) is less common for this type of electron-rich aromatic ring unless a strong electron-withdrawing group is present on the ring to stabilize the negatively charged Meisenheimer complex intermediate. youtube.com

Information regarding radical-mediated reactions specifically involving 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is not extensively detailed in the available literature. However, the fundamental structure contains sites susceptible to radical processes. The methylene (B1212753) group adjacent to the ether oxygen (benzylic position) and the C-H bonds on the propanol (B110389) chain could potentially be sites for radical abstraction.

Controlled oxidation of the primary alcohol to an aldehyde or carboxylic acid can sometimes proceed through radical intermediates, depending on the oxidant used. For example, oxidation reactions involving reagents like pyridinium (B92312) chlorochromate (PCC) can convert the primary alcohol into an aldehyde. semanticscholar.org While often proceeding through a concerted mechanism, related processes can involve single-electron transfer steps under specific conditions. The controlled manipulation of such reactions would involve careful selection of radical initiators, catalysts, and reaction conditions to selectively target a specific site on the molecule and avoid unwanted side reactions like polymerization or degradation.

Kinetic and Thermodynamic Investigations of Chemical Transformations

Kinetic and thermodynamic studies are essential for optimizing reaction conditions and understanding mechanistic pathways. While specific data for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is limited, analysis of related structures provides insight into the principles governing its transformations.

The rate of a chemical reaction involving this compound is determined by factors such as temperature, concentration of reactants, and the presence of a catalyst. The Arrhenius equation is fundamental in these studies, relating the rate constant (k) to the activation energy (Ea) and temperature. biomedres.us

For analogous reactions, kinetic data has been determined. For example, the esterification of 1-methoxy-2-propanol (B31579) with acetic acid was found to have an apparent activation energy of 62.0 ± 0.2 kJ/mol, indicating the energy barrier that must be overcome for the reaction to proceed. mdpi.com In another study, the Shvo-catalyzed dehydrogenation of a similar compound, 1-phenyl-1,3-propanediol, was found to have an apparent activation energy of 77 kJ/mol. These values, while not specific to the target compound, provide a realistic range for the activation energies of reactions involving the propanol moiety.

| Reaction Type | Model Compound | Catalyst/Conditions | Apparent Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Esterification | 1-Methoxy-2-propanol | Amberlyst-35 Resin | 62.0 kJ/mol | mdpi.com |

| Dehydrogenation | 1-Phenyl-1,3-propanediol | Shvo Catalyst | 77 kJ/mol | |

| Acetalization | 1,3-Propanediol (B51772) | Aldehydes | 51.1-52.3 kJ/mol | researchgate.net |

Many reactions of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, such as esterification or acetal (B89532) formation, are reversible and will reach a state of chemical equilibrium. Equilibrium studies focus on the position of this equilibrium, which dictates the maximum possible yield of the product. The equilibrium constant (Keq) provides a quantitative measure of this position.

In the study of reactive extraction of 1,3-propanediol with various aldehydes, the equilibrium constants were found to be temperature-dependent. researchgate.net For instance, the reaction with butyraldehyde (B50154) had equilibrium constants ranging from 3480 to 470 between 7°C and 52°C, indicating that the formation of the product is more favorable at lower temperatures (an exothermic reaction). researchgate.net Similarly, the esterification of 1-methoxy-2-propanol reached an equilibrium yield of 78% under optimized conditions. mdpi.com Product distribution analysis is crucial in reactions where multiple products can be formed, such as in electrophilic substitution on the aromatic ring, to determine the relative amounts of ortho and para isomers.

| Reactant | Temperature Range (°C) | Equilibrium Constant (Keq) Range | Reference |

|---|---|---|---|

| Propionaldehyde | 7 - 52 | 1390 - 625 | researchgate.net |

| Butyraldehyde | 7 - 52 | 3480 - 470 | researchgate.net |

| Isobutyraldehyde | 7 - 52 | 678 - 204 | researchgate.net |

Influence of Structural Modifications and Reaction Conditions on Reactivity

The reactivity of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is highly sensitive to both its molecular structure and the external reaction conditions.

Structural Modifications: Altering the structure of the molecule can have a profound impact on its reactivity. For example, studies on propranolol analogues have shown that modifications to the side chain, such as removing the hydroxyl group or converting the secondary amine, significantly alter the molecule's biological receptor affinity, which is a direct consequence of its modified chemical properties. nih.gov In the context of ether cleavage, the nature of the groups attached to the ether oxygen determines the mechanistic pathway; primary alkyl groups favor an SN2 mechanism, while tertiary groups that can stabilize a carbocation favor an SN1 mechanism. wikipedia.orgmasterorganicchemistry.com

Reaction Conditions: External conditions such as temperature, solvent, catalyst, and reactant concentrations are critical levers for controlling reaction outcomes.

Temperature: Increasing the temperature generally increases the rate of reaction, but for exothermic equilibrium reactions, it can decrease the maximum yield. mdpi.com

Catalyst: The choice of catalyst is crucial. Acid catalysts are required for ether cleavage and many esterification reactions. masterorganicchemistry.commdpi.com The loading of the catalyst can also impact the reaction rate; for the esterification of a related propanol, increasing catalyst loading from 2% to 10% significantly increased the reaction rate. mdpi.com

Solvent: The polarity of the solvent can influence reaction rates and mechanisms, particularly for SN1 and SN2 reactions, by stabilizing or destabilizing charged intermediates and transition states.

Concentration/Molar Ratio: The initial molar ratio of reactants can shift the position of equilibrium. In the synthesis of 1-methoxy-2-propyl acetate, varying the molar ratio of alcohol to acid had a significant effect on the final equilibrium yield. mdpi.com

By carefully manipulating these factors, chemists can guide the transformation of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol towards a desired product with high efficiency and selectivity.

Electronic and Steric Effects of Substituents

The reactivity of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is significantly influenced by the electronic characteristics of the 1,3-benzodioxole (B145889) moiety. The two oxygen atoms of the dioxole ring act as electron-donating groups, increasing the electron density of the aromatic ring. This enhanced electron density, particularly at the ortho and para positions relative to the ether linkage, can affect the reactivity of the aromatic system in electrophilic substitution reactions.

Steric hindrance, arising from the spatial arrangement of atoms, also plays a crucial role in the reactivity of the molecule. researchgate.net The propanol side chain, while flexible, can create steric hindrance around the ether linkage and the aromatic ring, potentially influencing the approach of reactants. For instance, in reactions involving nucleophilic attack at the carbon adjacent to the ether oxygen, the bulkiness of the benzodioxole group and the conformation of the propanol chain can affect the reaction rate. researchgate.net

The interplay between electronic and steric effects is critical in determining the regioselectivity and stereoselectivity of reactions involving 3-(1,3-Benzodioxol-5-yloxy)-1-propanol. For example, in acid-catalyzed cleavage of the ether bond, the protonation of the ether oxygen is the first step, followed by nucleophilic attack. The position of this attack will be determined by a combination of the stability of the potential carbocation intermediate (an electronic effect) and the steric accessibility of the electrophilic carbon atoms (a steric effect).

Solvent Effects and Temperature Dependence on Reaction Outcomes

The choice of solvent can have a profound impact on the reaction rates and outcomes for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol. Polar protic solvents, such as water and alcohols, can stabilize charged intermediates and transition states through hydrogen bonding, which can accelerate reactions that proceed through ionic mechanisms. Conversely, nonpolar aprotic solvents may favor reactions that proceed through radical or concerted pathways.

For instance, in the case of nucleophilic substitution reactions, a polar aprotic solvent might enhance the nucleophilicity of an anionic nucleophile, leading to a faster reaction rate. The solubility of the compound and the reagents in different solvents will also dictate the reaction conditions.

Temperature is another critical parameter that influences the kinetics and thermodynamics of reactions involving this compound. According to the Arrhenius equation, an increase in temperature generally leads to an increase in the reaction rate constant. The activation energy (Ea) of a particular reaction determines the extent of this temperature dependence. Reactions with higher activation energies will exhibit a more pronounced increase in rate with increasing temperature.

The following table summarizes the expected influence of solvent and temperature on different types of reactions that 3-(1,3-Benzodioxol-5-yloxy)-1-propanol might undergo, based on general principles of organic chemistry.

| Reaction Type | Effect of Polar Protic Solvents | Effect of Polar Aprotic Solvents | Effect of Nonpolar Solvents | General Effect of Increasing Temperature |

|---|---|---|---|---|

| SN1 Reactions | Favored (stabilizes carbocation) | Less favored than protic | Disfavored | Increases rate |

| SN2 Reactions | Can slow down (solvates nucleophile) | Favored (enhances nucleophilicity) | Disfavored | Increases rate |

| Elimination Reactions | Can be favored | Favored | Less favored | Increases rate and may favor elimination over substitution |

| Oxidation of Alcohol | Solvent can participate | Often used as solvent | Depends on the oxidant | Increases rate |

Degradation Pathways and Stability Studies under Controlled Laboratory Conditions

The stability of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is a critical aspect, particularly in the context of its storage, handling, and potential environmental fate. Degradation can be initiated by various factors, including light, heat, and chemical reagents.

Photochemical and Thermal Degradation Mechanisms

Exposure to ultraviolet (UV) radiation can lead to the photochemical degradation of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol. The benzodioxole ring is a chromophore that can absorb UV light, leading to the formation of excited states. These excited molecules can then undergo various reactions, including bond cleavage. A likely pathway for photochemical degradation is the homolytic cleavage of the ether bond, which would generate a phenoxy radical and a propanol radical. These radicals can then participate in a cascade of secondary reactions, leading to a complex mixture of degradation products.

Thermal degradation occurs at elevated temperatures and can also proceed through radical mechanisms. Pyrolysis of aryl ethers often results in the cleavage of the C-O bond. researchgate.net For 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, thermolysis could lead to the formation of sesamol (B190485) (1,3-benzodioxol-5-ol) and propanal or other C3 fragments. The presence of the primary alcohol group might also lead to dehydration reactions at high temperatures.

The following table outlines potential degradation products from photochemical and thermal decomposition.

| Degradation Method | Potential Primary Products | Potential Secondary Products |

|---|---|---|

| Photochemical Degradation | 1,3-Benzodioxol-5-oxy radical, 3-hydroxypropyl radical | Sesamol, propanal, various recombination products |

| Thermal Degradation | Sesamol, propene, water | Propanal, carbon oxides, char |

Hydrolytic Stability and Oxidative Susceptibility

The ether linkage in 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is generally stable to hydrolysis under neutral and basic conditions. However, under acidic conditions, the ether bond can be cleaved. The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack by water or another nucleophile present in the medium on one of the adjacent carbon atoms leads to the cleavage of the C-O bond. The products of this hydrolysis would be sesamol and 1,3-propanediol. The rate of hydrolysis is dependent on the pH of the solution, with faster degradation observed at lower pH values.

The primary alcohol group in 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is susceptible to oxidation. byjus.comlibretexts.org The outcome of the oxidation reaction depends on the nature of the oxidizing agent used. youtube.com Mild oxidizing agents, such as pyridinium chlorochromate (PCC), would likely oxidize the primary alcohol to the corresponding aldehyde, 3-(1,3-Benzodioxol-5-yloxy)propanal. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, could further oxidize the aldehyde to the carboxylic acid, 3-(1,3-Benzodioxol-5-yloxy)propanoic acid. libretexts.org The benzodioxole ring itself can also be susceptible to oxidation under harsh conditions, potentially leading to ring-opening products.

Role As a Precursor and Intermediate in Complex Molecule Synthesis

Synthetic Utility in Constructing Novel Benzodioxole-Containing Derivatives

The benzodioxole moiety is a key structural feature in many biologically active compounds. The propanol (B110389) side chain of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol provides a convenient handle for elaboration into more complex structures.

Incorporation into Heterocyclic Systems and Aromatic Scaffolds

The terminal hydroxyl group of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is a key functional group for building heterocyclic and aromatic systems. Through chemical modifications, this alcohol can be converted into other functional groups, such as halides or tosylates, making it an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of nitrogen, sulfur, or other heteroatoms, leading to the formation of various heterocyclic rings.

For instance, derivatives of 1,3-benzodioxole (B145889) have been used to synthesize complex heterocyclic compounds like N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a potent kinase inhibitor. nih.gov In a similar vein, 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs have been developed as selective inhibitors of nitric oxide formation. cam.ac.uk These examples highlight the importance of the benzodioxole scaffold in medicinal chemistry.

The benzodioxole ring itself can also participate in reactions to build larger aromatic systems. For example, through coupling reactions like the Suzuki-Miyaura coupling, new carbon-carbon bonds can be formed, extending the aromatic scaffold. researchgate.net

Formation of Macrocyclic and Polycyclic Structures

While specific examples detailing the use of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol in the formation of macrocyclic and polycyclic structures are not extensively documented, the principles of macrocyclization can be applied to this molecule. The terminal hydroxyl group can be functionalized to participate in ring-closing reactions. For example, it could be converted to a terminal alkyne or azide (B81097) to participate in a "click chemistry" cycloaddition, a common strategy for forming macrocycles. researchgate.net Alternatively, it could be transformed into a diene or dienophile for a Diels-Alder reaction to construct polycyclic systems.

Application in the Total Synthesis of Natural Product Analogs

Natural products are a rich source of inspiration for drug discovery. The synthesis of natural product analogs, which are structurally similar but modified compounds, is a key strategy for developing new therapeutic agents with improved properties. unina.it

Strategic Disconnections and Retrosynthetic Analysis for Complex Targets

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. nih.govresearchgate.netrsc.org It involves breaking down the target molecule into simpler, commercially available starting materials. When considering a complex target molecule containing a 3-(1,3-benzodioxol-5-yloxy)propyl moiety, a strategic disconnection can be made at the ether linkage or at the bonds connected to the propanol-derived chain. This identifies 3-(1,3-Benzodioxol-5-yloxy)-1-propanol or a derivative thereof as a potential starting material. This approach simplifies the synthetic route and allows for a more efficient construction of the target molecule.

Modification and Derivatization of Existing Natural Product Architectures

The modification of existing natural product architectures is a common strategy to enhance their biological activity or to improve their pharmacokinetic properties. researchgate.net The 3-(1,3-benzodioxol-5-yloxy)-1-propanol moiety can be incorporated into a natural product scaffold to explore structure-activity relationships. The benzodioxole ring is found in numerous natural products and its presence can significantly influence the biological activity of a molecule. By attaching this moiety to an existing natural product, researchers can probe the effects of this substitution on the compound's therapeutic potential.

Potential in Polymeric Materials and Advanced Functional Materials Research

The application of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol in polymeric materials and advanced functional materials research is an emerging area. The terminal hydroxyl group can be used as an initiator for polymerization reactions, such as ring-opening polymerization, to create polymers with a benzodioxole end-group. These polymers could have interesting optical or electronic properties due to the presence of the benzodioxole moiety. Furthermore, the benzodioxole unit can be modified to create functional materials with applications in areas such as sensors or organic electronics. However, detailed research findings in this specific area are limited.

Monomer Synthesis and Polymerization Chemistry

There is no available information on the synthesis of monomers from 3-(1,3-Benzodioxol-5-yloxy)-1-propanol or its subsequent polymerization. The chemical structure of the compound, containing a primary alcohol, theoretically allows for esterification or etherification reactions to produce functionalized monomers. For example, reaction with acrylic acid or its derivatives could yield an acrylate (B77674) monomer suitable for radical polymerization. Similarly, its diol functionality could potentially be used in condensation polymerization to form polyesters or polyurethanes. However, no such specific reactions or resulting polymers involving 3-(1,3-Benzodioxol-5-yloxy)-1-propanol have been reported in the reviewed literature.

Development of Specialized Chemical Coatings and Films

Due to the lack of information on polymers derived from 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, there is no corresponding data on its use in the development of specialized chemical coatings and films. The properties that the benzodioxole moiety might impart to a coating, such as refractive index modification, UV absorption, or specific surface interactions, are purely speculative without experimental evidence.

Biochemical Interactions and Biotransformation Pathways Strictly Non Clinical Focus

Enzymatic Conversion Studies in vitro

Detailed in vitro studies on the enzymatic conversion of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol have not been identified in the available scientific literature. Consequently, specific data regarding the biocatalytic enzymes and their kinetic parameters are not available.

There are no specific studies that identify the biocatalytic enzymes, such as cytochrome P450 (CYP) isoforms or other oxidoreductases, responsible for the metabolism of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol.

Due to the lack of identified enzymatic reactions, the kinetic parameters, including Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), for the biotransformation of this compound have not been determined.

Microbial Biotransformation of the Compound

Research specifically investigating the microbial biotransformation of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is not present in the current body of scientific publications. While microbial transformation is a recognized tool for modifying natural products, its application to this specific compound has not been documented. cas.orgcas.org

There are no published reports on the isolation and characterization of specific microbial strains capable of metabolizing or transforming 3-(1,3-Benzodioxol-5-yloxy)-1-propanol.

The potential for using microbial biocatalysts to achieve targeted structural changes to 3-(1,3-Benzodioxol-5-yloxy)-1-propanol remains unexplored, as no relevant studies have been published on this topic.

Theoretical Models of Biochemical Interaction

No theoretical or computational models describing the biochemical interaction of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol with enzymatic or microbial systems have been found in the reviewed literature.

Enzyme-Substrate Complex Simulations

No information was found regarding enzyme-substrate complex simulations for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol. Such simulations are essential for understanding the dynamic interactions between a substrate and an enzyme at the molecular level, but this level of investigation has not been published for this compound.

Metabolic Fate Analysis in Non-Human, in vitro Biological Systems

The metabolic fate of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol in any non-human, in vitro biological system (such as liver microsomes or hepatocytes) has not been documented in the reviewed scientific literature. While the metabolism of other benzodioxole-containing compounds has been studied, revealing pathways such as demethylenation of the dioxole ring, these findings are specific to the compounds investigated. nih.gov

Identification of Metabolites using Advanced Analytical Techniques

There are no published studies identifying the metabolites of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol. Consequently, no data exists from advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy that would characterize its metabolic products.

Biotransformation Pathways and Cascade Mechanisms

Due to the absence of metabolite identification studies, the biotransformation pathways and cascade mechanisms for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol remain unelucidated.

Advanced Spectroscopic and Analytical Research Methodologies

Development of Novel Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Elucidation (Beyond Basic Identification)

Standard 1D and 2D NMR are fundamental for the initial structural confirmation of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol. However, advanced NMR techniques offer capabilities that extend far beyond simple peak assignment, allowing for detailed investigation of the molecule in complex environments and different physical states.

While specific studies optimizing NMR pulse sequences for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol in complex matrices are not widely documented, the principles of such techniques are critical for its analysis in biological or chemical mixtures. Techniques like Relaxation-Ordered Spectroscopy (ROSY) utilize differences in the spin-lattice relaxation times (T₁) of various components in a mixture to generate separate subspectra for each molecule. jeol.com For a sample containing 3-(1,3-Benzodioxol-5-yloxy)-1-propanol alongside other reactants or metabolites, a ROSY experiment could isolate its ¹³C spectrum from overlapping signals, provided its T₁ relaxation time is sufficiently different from other species in the mixture. jeol.com Further optimization would involve tailoring pulse sequence delays and spin-lock periods to maximize the signal-to-noise ratio for the target molecule and suppress unwanted signals from a solvent or matrix.

Solid-state NMR (ssNMR) is a powerful tool for studying molecules in their crystalline or amorphous solid phases, providing information that is lost in solution-state NMR. jeol.com For 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, ssNMR could be used to characterize its crystalline polymorphs, study its conformation in a solid matrix, or analyze its interaction when bound to a solid support. Cross-Polarization Magic Angle Spinning (CP-MAS) is a standard ssNMR experiment that enhances the signal of low-abundance nuclei like ¹³C. Although specific ssNMR studies on this compound are not prevalent, analysis of related structures like 1,3-propanediol (B51772) has been undertaken to understand molecular structure in different phases. Such techniques could resolve distinct signals for carbon atoms in the molecule that become non-equivalent due to crystal packing forces, offering insights into its solid-state conformation and intermolecular arrangements.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol Note: These are predicted values based on standard functional group ranges and may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Propanol (B110389) C1-H₂ | 3.75 (t) | 60.5 |

| Propanol C2-H₂ | 2.01 (p) | 32.0 |

| Propanol C3-H₂ | 4.05 (t) | 69.8 |

| Propanol O-H | Variable (e.g., ~2.5, broad s) | - |

| Benzodioxole C4-H | 6.77 (d) | 113.4 |

| Benzodioxole C6-H | 6.55 (dd) | 105.7 |

| Benzodioxole C7-H | 6.42 (d) | 98.0 |

| Benzodioxole O-CH₂-O | 5.95 (s) | 101.2 |

| Benzodioxole C4a | - | 148.3 |

| Benzodioxole C7a | - | 142.0 |

| Benzodioxole C5 | - | 154.5 |

High-Resolution Mass Spectrometry for Mechanistic and Metabolite Profiling

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the study of metabolic pathways.

A key fragmentation mechanism for related benzodioxole structures is the retro-Diels-Alder (rDA) reaction, although this is more common in flavonoid structures. researchgate.net For this simpler ether, cleavage of the ether bonds is more likely.

Table 2: Plausible MS/MS Fragment Ions for [C₁₀H₁₂O₃+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 197.08 | 139.04 | [C₇H₇O₃]⁺ (Loss of propanol, C₃H₈O) |

| 197.08 | 137.02 | [C₇H₅O₂]⁺ (Loss of propanol and H₂, subsequent to cleavage) |

| 197.08 | 59.05 | [C₃H₇O]⁺ (Propanol fragment ion) |

| 139.04 | 121.03 | [C₇H₅O₂]⁺ (Loss of H₂O from the hydroxymethyl-benzodioxole ion) |

| 139.04 | 111.04 | [C₆H₇O₂]⁺ (Loss of CO) |

Ion mobility-mass spectrometry (IM-MS) separates ions based on their size, shape, and charge, providing an additional dimension of analysis beyond mass-to-charge ratio. nih.govchemrxiv.org This technique is exceptionally useful for distinguishing between isomers and conformers. For a flexible molecule like 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, IM-MS could potentially separate different gas-phase conformers. For instance, a "folded" conformer, stabilized by an intramolecular hydrogen bond between the terminal hydroxyl group and the ether oxygen, would have a more compact structure and thus a smaller collision cross-section (CCS) than an extended, linear conformer. While specific IM-MS studies on this molecule have not been published, the technique has proven valuable for observing conformational shifts in small molecules upon binding to proteins and for separating lipid isomers. nih.govchemrxiv.orgjohnshopkins.edu This methodology holds the potential to provide empirical data on the preferred three-dimensional shape of the molecule.

Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These modes are sensitive to the molecule's local environment, conformation, and intermolecular interactions, such as hydrogen bonding. frontiersin.orgmdpi.commdpi.com

Analysis of the vibrational spectra of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol would focus on key functional groups. The O-H stretching band, typically appearing as a broad signal around 3200-3600 cm⁻¹ in the IR spectrum, is particularly informative. nih.gov In a dilute, non-polar solvent, the presence of a sharp band around 3600 cm⁻¹ alongside a broader, lower-frequency band would suggest an equilibrium between free hydroxyl groups and those engaged in intramolecular hydrogen bonding. researchgate.net In the solid state or as a neat liquid, a very broad band at lower wavenumbers (e.g., ~3350 cm⁻¹) would indicate strong intermolecular hydrogen bonding. nih.gov

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. mdpi.com Aromatic C=C stretching vibrations of the benzodioxole ring (around 1450-1600 cm⁻¹) and the symmetric "breathing" mode of the ring are typically strong in the Raman spectrum. frontiersin.org Studying shifts in these bands upon interaction with other molecules or surfaces could provide insight into binding mechanisms. Conformational analysis of related propanol derivatives has successfully used vibrational spectroscopy to identify different rotamers present in liquid and solid phases. nih.govresearchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (H-bonded) | 3200 - 3550 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch (Ether) | 1200 - 1275 | Strong | Medium |

| C-O Stretch (Alcohol) | 1000 - 1075 | Strong | Medium |

| Benzodioxole O-CH₂-O Symmetric Stretch | 920 - 940 | Medium | Strong |

X-ray Crystallography and Diffraction Studies for Crystal Structure Analysis (Beyond Basic Identification)

X-ray crystallography and diffraction techniques are paramount for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of a compound.

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline compound. While obtaining a suitable single crystal of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol itself may be challenging, the analysis of its derivatives can offer significant insights into its conformational preferences and packing motifs.

A notable approach for the structural elucidation of compounds that are difficult to crystallize is the crystalline sponge method. This technique involves soaking the analyte into a porous crystalline host, which then allows for the determination of the guest's structure by SC-XRD. This method has been successfully applied to 1,3-benzodioxole (B145889) derivatives, demonstrating its utility in analyzing oily or low-melting-point compounds.

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample. It is particularly crucial for the identification and characterization of polymorphs—different crystalline forms of the same compound that can exhibit distinct physicochemical properties. rigaku.comrigaku.comresearchgate.net

The analysis of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol for polymorphism would involve generating different crystalline forms through various crystallization conditions (e.g., different solvents, temperatures, and cooling rates). Each potential polymorph would then be analyzed by PXRD, yielding a unique diffraction pattern that serves as a fingerprint for that specific crystalline form. rigaku.comrigaku.com

A hypothetical workflow for the polymorphic screening of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol using PXRD is presented below:

| Step | Description |

| 1. Crystallization Screening | Crystallize the compound from a variety of solvents (e.g., ethanol (B145695), isopropanol, acetone, toluene) under different conditions (e.g., slow evaporation, cooling crystallization). |

| 2. PXRD Analysis | Acquire the PXRD pattern for each crystalline solid obtained. The instrument records the intensity of diffracted X-rays as a function of the diffraction angle (2θ). |

| 3. Pattern Comparison | Compare the obtained PXRD patterns. Different patterns indicate the presence of different polymorphs. |

| 4. Thermal Analysis | Further characterize the identified forms using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine their thermal stability and interconversion behavior. rigaku.com |

This systematic approach allows for the identification of the most stable polymorphic form and provides critical information for controlling the solid-state properties of the compound. researchgate.net

Advanced Chromatographic Method Development for High-Resolution Separations

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are fundamental for the separation, identification, and quantification of chemical compounds. For complex mixtures or the analysis of stereoisomers, advanced chromatographic methods are required to achieve the necessary resolution. nih.govjiangnan.edu.cnnih.gov

Since 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is a chiral molecule, the separation of its enantiomers is essential for stereoselective synthesis and biological studies. Chiral HPLC is the most widely used technique for determining the enantiomeric excess (ee) of a chiral compound. uma.es This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govmdpi.comnih.gov

The development of a chiral HPLC method for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including those with structures similar to the target molecule. nih.govmdpi.com

A representative table outlining the parameters for a hypothetical chiral HPLC method development for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is provided below:

| Parameter | Description |

| Chiral Stationary Phases (CSPs) to Screen | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H), Protein-based (e.g., α1-acid glycoprotein), Macrocyclic antibiotic-based (e.g., Chirobiotic V) nih.govresearchgate.net |

| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol or n-Hexane/Ethanol with a small amount of an additive like trifluoroacetic acid or diethylamine (B46881) to improve peak shape. nih.gov |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water or Methanol/Water with a buffer. |

| Detection | UV detector (monitoring at a wavelength where the benzodioxole chromophore absorbs, e.g., ~290 nm). |

| Data Analysis | Integration of the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100). |

Successful development of a chiral HPLC method enables the accurate determination of the enantiomeric purity of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, which is critical for its application in stereospecific contexts. uma.esnih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Trace Analysis

The purity and trace analysis of "3-(1,3-Benzodioxol-5-yloxy)-1-propanol" relies heavily on the use of hyphenated analytical techniques. These methods, which couple a separation technique with a spectroscopic detection method, provide the high sensitivity and selectivity required to identify and quantify the compound, even in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed hyphenated techniques for the analysis of organic molecules such as this.

While specific research detailing the GC-MS and LC-MS analysis of "3-(1,3-Benzodioxol-5-yloxy)-1-propanol" is not extensively available in public literature, its analytical behavior can be predicted based on the well-established principles of these techniques and data from structurally related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. For "3-(1,3-Benzodioxol-5-yloxy)-1-propanol", GC-MS analysis would involve the vaporization of the compound and its separation from other components on a chromatographic column, followed by detection and structural elucidation by a mass spectrometer. The primary alcohol in the structure may require derivatization to increase its volatility and improve peak shape.

The mass spectrum of "3-(1,3-Benzodioxol-5-yloxy)-1-propanol" under electron ionization (EI) would be expected to exhibit a series of characteristic fragment ions. The molecular ion peak (M+) may be observed, but significant fragmentation is anticipated due to the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the ether linkage, fragmentation of the propanol side chain, and characteristic losses from the benzodioxole ring.

A study on the related compound, 1-(1,3-benzodioxol-5-yl)propan-1-ol, showed a prominent peak at m/z 151 in its GC-MS analysis, corresponding to the benzodioxole moiety with a carbonyl group. nih.gov Similar fragmentation patterns are observed in the analysis of other safrole derivatives. nih.govnih.gov

Predicted GC-MS Fragmentation Data for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol:

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Significance |

| Molecular Ion | C10H12O4+ | 196 | Represents the intact molecule. |

| [M-H2O]+ | C10H10O3+ | 178 | Loss of a water molecule from the alcohol. |

| [M-C3H7O]+ | C7H5O3+ | 137 | Cleavage of the propanol group. |

| Benzodioxole cation | C7H5O2+ | 121 | Characteristic fragment of the benzodioxole ring. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. This makes it an ideal method for the direct analysis of "3-(1,3-Benzodioxol-5-yloxy)-1-propanol" without the need for derivatization. In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer.

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques used in LC-MS. For "3-(1,3-Benzodioxol-5-yloxy)-1-propanol", ESI in positive ion mode would likely produce a prominent protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity in complex sample matrices. This involves selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions.

LC-MS has been successfully applied to the analysis of structurally similar compounds, such as 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine, where ESI-QTOF-MS was used for identification and characterization. nih.gov

Predicted LC-MS/MS Transition Data for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol:

| Precursor Ion [M+H]+ | Predicted Product Ions | Significance of Transition |

| 197 | 137, 121, 77 | Provides high selectivity for quantification in trace analysis. |

The combination of chromatographic retention time and mass spectral data from either GC-MS or LC-MS provides a high degree of confidence in the identification and quantification of "3-(1,3-Benzodioxol-5-yloxy)-1-propanol". These techniques are essential for ensuring the purity of the compound and for detecting its presence at trace levels in various samples. The choice between GC-MS and LC-MS would depend on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the presence of other interfering substances.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in determining the electronic characteristics and intrinsic reactivity of a molecule. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and energetic stability.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. iosrjournals.org For a molecule like 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, DFT studies, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(2d,2p), can provide critical insights. nih.govacs.org

The primary outputs of these calculations are the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov

Studies on analogous benzodioxole derivatives, such as sesamol (B190485), have shown that the benzodioxole ring and its substituents significantly influence these frontier orbitals. nih.govnih.gov For 3-(1,3-Benzodioxol-5-yloxy)-1-propanol, the oxygen atoms in the dioxole ring and the ether linkage are expected to contribute significantly to the HOMO, making them potential sites for electrophilic attack or oxidation. The LUMO is likely distributed across the aromatic system.